1-Cyclopropyloctane-1,3-dione
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Overview
Description
1-Cyclopropyloctane-1,3-dione is an organic compound characterized by a cyclopropyl group attached to an octane backbone with two ketone functionalities at the 1 and 3 positions. This compound is part of the broader class of cycloalkanes, which are cyclic hydrocarbons with unique chemical properties due to their ring structures .
Preparation Methods
The synthesis of 1-Cyclopropyloctane-1,3-dione typically involves the reaction of cyclopropylketone with an alkali alcoholate and a carboxylic acid ester under controlled conditions. The reaction is carried out at temperatures below 50°C in an alcohol-free solvent or one containing minimal alcohol . Industrial production methods may involve catalytic processes and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Cyclopropyloctane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Cyclopropyloctane-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-Cyclopropyloctane-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The exact pathways and targets can vary depending on the context of its use .
Comparison with Similar Compounds
1-Cyclopropyloctane-1,3-dione can be compared with other cycloalkane derivatives such as:
Cyclopropane: A simple cycloalkane with three carbon atoms.
Cyclohexane: A six-carbon ring structure commonly used in organic synthesis.
Cyclohexane-1,3-dione: Similar in structure but with a different ring size and chemical properties
Properties
Molecular Formula |
C11H18O2 |
---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-cyclopropyloctane-1,3-dione |
InChI |
InChI=1S/C11H18O2/c1-2-3-4-5-10(12)8-11(13)9-6-7-9/h9H,2-8H2,1H3 |
InChI Key |
ZUZHHKOTYOWIBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CC(=O)C1CC1 |
Origin of Product |
United States |
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